molecular formula C16H30O B577132 2-Hexyldec-2-enal CAS No. 13893-39-5

2-Hexyldec-2-enal

Cat. No.: B577132
CAS No.: 13893-39-5
M. Wt: 238.41 g/mol
InChI Key: RSBRHLFCWKXUSQ-JQIJEIRASA-N
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Description

2-Hexyldec-2-enal is an organic compound with the molecular formula C₁₆H₃₀O. It is a type of enal, which is characterized by the presence of both an alkene (double bond) and an aldehyde group in its structure. This compound is known for its applications in various fields, including organic synthesis and potential pharmaceutical development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyldec-2-enal can be achieved through several methods. One common approach involves the catalytic isomerization of alkenes using metal-catalyzed hydrogen atom transfer. For instance, cobalt (II)-based hydrogen atom transfer catalysts under hydrogen gas can promote the isomerization of methylenic enal substrates to yield this compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of catalytic isomerization and other organic synthesis techniques are likely employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Hexyldec-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The double bond and the aldehyde group can be reduced to form an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Hexyldecanoic acid.

    Reduction: 2-Hexyldecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hexyldec-2-enal has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hexyldec-2-enal involves its reactivity as an enal. The aldehyde group can undergo nucleophilic addition reactions, while the double bond can participate in various addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Decenal: Similar structure but lacks the hexyl group.

    2-Hexenal: Similar structure but shorter carbon chain.

    2-Octenal: Similar structure but different carbon chain length.

Uniqueness

2-Hexyldec-2-enal is unique due to its specific carbon chain length and the presence of both an alkene and an aldehyde group. This combination of features makes it versatile for various chemical reactions and applications.

Properties

CAS No.

13893-39-5

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

(E)-2-hexyldec-2-enal

InChI

InChI=1S/C16H30O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h14-15H,3-13H2,1-2H3/b16-14+

InChI Key

RSBRHLFCWKXUSQ-JQIJEIRASA-N

Isomeric SMILES

CCCCCCC/C=C(\CCCCCC)/C=O

SMILES

CCCCCCCC=C(CCCCCC)C=O

Canonical SMILES

CCCCCCCC=C(CCCCCC)C=O

Origin of Product

United States

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